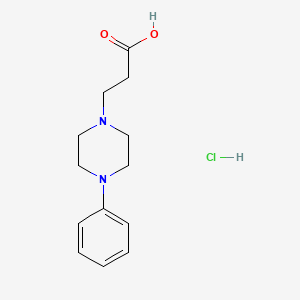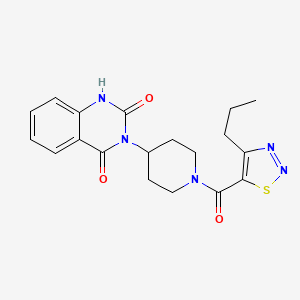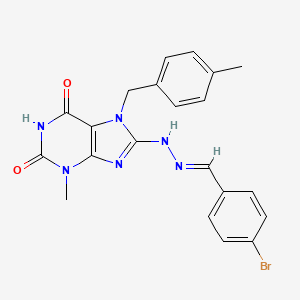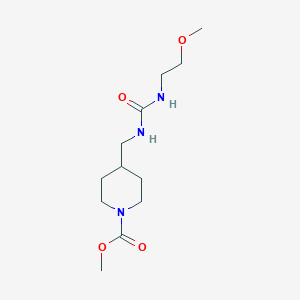![molecular formula C13H23NO2 B2650581 N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2305452-04-2](/img/structure/B2650581.png)
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analogue of the naturally occurring compound anandamide, which is known to bind to the cannabinoid receptors in the body. The purpose of
Wirkmechanismus
The mechanism of action of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is not fully understood. However, it is believed to work by binding to the cannabinoid receptors in the body. The compound has a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. It is also believed to have some affinity for the CB2 receptor, which is primarily located in the immune system.
Biochemical and Physiological Effects
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce pain and inflammation in animal models. Additionally, the compound has been shown to have potential neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. The compound has also been studied for its potential anti-cancer properties and has shown promising results in reducing the growth of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This makes it an ideal compound for studying the effects of cannabinoid receptor activation. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide. One area of research is in the development of new pain management therapies. The compound has shown promising results in reducing pain and inflammation in animal models, and further research could lead to the development of new drugs for the treatment of chronic pain. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide.
Synthesemethoden
The synthesis of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide involves several steps. The starting material for the synthesis is 4-methylcyclohexanone, which is reacted with methyl magnesium bromide to form 4-methylcyclohexanol. The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate, which is further reacted with sodium methoxide to form the methoxy derivative. The final step involves the reaction of the methoxy derivative with prop-2-enoyl chloride to form N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that the compound has analgesic properties and can be used to alleviate pain in animal models. Additionally, the compound has been studied for its potential anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[2-methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-13(15)14-12(9-16-3)11-7-5-10(2)6-8-11/h4,10-12H,1,5-9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGHMWAOYYSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(COC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)




![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)



![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)

![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)